1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol
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Overview
Description
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol is a complex organic compound featuring a bromo-nitro-imidazole moiety and a tert-butyl(dimethyl)silyl-protected hydroxyl group
Preparation Methods
The synthesis of 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitro-1H-imidazole.
Protection of Hydroxyl Group: The hydroxyl group of 2-propanol is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Coupling Reaction: The protected 2-propanol is then coupled with 2-bromo-4-nitro-1H-imidazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors or microwave-assisted synthesis.
Chemical Reactions Analysis
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, nucleophiles for substitution, and fluoride sources for deprotection. Major products formed from these reactions include amino derivatives, substituted imidazoles, and deprotected alcohols.
Scientific Research Applications
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The bromo and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the imidazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol include:
2-bromo-1-methyl-1H-imidazole: Lacks the nitro and tert-butyl(dimethyl)silyl groups, making it less versatile in chemical reactions.
2-(1H-imidazol-1-yl)ethanol: Contains a hydroxyl group instead of the tert-butyl(dimethyl)silyl-protected hydroxyl group, making it more reactive.
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of the hydroxyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H22BrN3O4Si |
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Molecular Weight |
380.31 g/mol |
IUPAC Name |
1-(2-bromo-4-nitroimidazol-1-yl)-3-[tert-butyl(dimethyl)silyl]oxypropan-2-ol |
InChI |
InChI=1S/C12H22BrN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3 |
InChI Key |
URTKDUMKMRKFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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